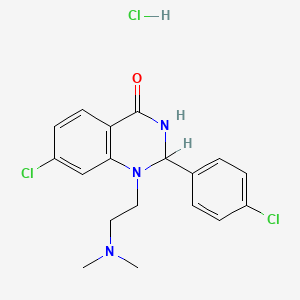
Tetra(4'-vinylphenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(4’-vinylphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four vinylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetra(4’-vinylphenyl)porphyrin typically involves the condensation of 4-Β-halogenethylbenzaldehyde with pyrrole, followed by dehydrohalogenation of the resulting tetra(4’-halogenethylphenyl)porphyrins
Industrial Production Methods: While specific industrial production methods for tetra(4’-vinylphenyl)porphyrin are not extensively documented, the general approach involves large-scale synthesis using similar condensation and dehydrohalogenation reactions. The use of acidic ionic liquids as catalytic media has been explored to improve the efficiency and yield of porphyrin synthesis .
化学反应分析
Types of Reactions: Tetra(4’-vinylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl groups can be reduced to form ethylphenyl groups.
Substitution: The vinyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Ethylphenyl-substituted porphyrins.
Substitution: Halogenated or nitrated porphyrins.
科学研究应用
Tetra(4’-vinylphenyl)porphyrin has a wide range of applications in scientific research, including:
作用机制
The mechanism by which tetra(4’-vinylphenyl)porphyrin exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the porphyrin ring absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This property is particularly useful in photodynamic therapy for cancer treatment .
相似化合物的比较
Tetra(4-aminophenyl)porphyrin (TAPP): Similar structure but with amino groups instead of vinyl groups.
Tetra(4-carboxyphenyl)porphyrin (TCPP): Contains carboxyl groups, making it more hydrophilic and suitable for biomedical applications.
Tetra(4-pyridyl)porphyrin (TPyP): Features pyridyl groups, enhancing its ability to form coordination complexes with metals.
Uniqueness: Tetra(4’-vinylphenyl)porphyrin is unique due to the presence of vinyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of new materials and applications in various fields .
属性
分子式 |
C52H38N4 |
|---|---|
分子量 |
718.9 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(4-ethenylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H38N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h5-32,53,56H,1-4H2 |
InChI 键 |
XQIAXXYRVQWCDQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=C)C8=CC=C(C=C8)C=C)C=C4)C9=CC=C(C=C9)C=C)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)







![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
